molecular formula C22H28ClN3O3S2 B2782025 N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1219188-40-5

N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2782025
CAS No.: 1219188-40-5
M. Wt: 482.05
InChI Key: XRZGKJOQZCYORT-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S2 and its molecular weight is 482.05. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride often involves their synthesis and detailed characterization. For example, Yu et al. (2014) described the synthesis of novel derivatives through carbodiimide condensation catalysis, showcasing methodologies that could be applicable to the compound (Yu et al., 2014). Such methods provide a foundation for the synthesis of complex molecules with potential biological or material applications.

Potential Biological Activities

Compounds with benzothiazole and acetamide groups have been studied for their biological activities. Fahim and Ismael (2019) investigated the antimicrobial activity of sulphonamide derivatives, indicating that structural analogs of the compound might possess antimicrobial properties (Fahim & Ismael, 2019). This suggests potential research applications in developing new antimicrobial agents.

Material Science Applications

The structural features of this compound might also find applications in material science. For instance, Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors, a study that underscores the potential of similar compounds in protecting materials against corrosion (Hu et al., 2016).

Drug Discovery and Development

In drug discovery, the exploration of novel compounds for their therapeutic potential is a primary focus. Studies like those by Stec et al. (2011), which investigated the structure-activity relationships of PI3K/mTOR inhibitors, highlight the importance of understanding the molecular basis of drug action (Stec et al., 2011). While the specific compound of interest was not directly studied, the methodologies and insights from such research can guide the investigation of its therapeutic potential.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(2,4-dimethylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2.ClH/c1-15-6-7-17(16(2)12-15)13-21(26)25(11-10-24(3)4)22-23-19-9-8-18(30(5,27)28)14-20(19)29-22;/h6-9,12,14H,10-11,13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZGKJOQZCYORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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